Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate
CAS No.: 52698-84-7
Cat. No.: VC21183923
Molecular Formula: C26H18N2Na2O6S2
Molecular Weight: 564.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 52698-84-7 |
---|---|
Molecular Formula | C26H18N2Na2O6S2 |
Molecular Weight | 564.5 g/mol |
IUPAC Name | disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate |
Standard InChI | InChI=1S/C26H20N2O6S2.2Na/c1-15-25(35(29,30)31)21(17-9-5-3-6-10-17)19-13-14-20-22(18-11-7-4-8-12-18)26(36(32,33)34)16(2)28-24(20)23(19)27-15;;/h3-14H,1-2H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
Standard InChI Key | RNGKZLRAVYPLJC-UHFFFAOYSA-L |
SMILES | CC1=C(C(=C2C=CC3=C(C(=C(N=C3C2=N1)C)S(=O)(=O)[O-])C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES | CC1=C(C(=C2C=CC3=C(C(=C(N=C3C2=N1)C)S(=O)(=O)[O-])C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)[O-].[Na+].[Na+] |
Introduction
Chemical Identification and Properties
Structural Information
Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate features a phenanthroline backbone with methyl substitutions at positions 2 and 9, phenyl groups at positions 4 and 7, and sulfonate groups at positions 3 and 8. The sodium counter-ions balance the negative charges of the sulfonate groups, enhancing the compound's water solubility .
The compound is characterized by the following identifiers:
Parameter | Value |
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Molecular Formula | C26H18N2Na2O6S2 |
Molecular Weight | 564.5 g/mol |
CAS Numbers | 52698-84-7, 98645-85-3, 121560-02-9 |
Hydrate CAS Number | 1257642-74-2 |
InChI Key | RNGKZLRAVYPLJC-UHFFFAOYSA-L |
IUPAC Name | disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate |
The molecular structure possesses a rigid, planar phenanthroline core with extending phenyl and sulfonate groups that influence its chemical behavior and reactivity .
Physical and Chemical Properties
The physical state of Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate is typically a solid, with the following properties :
Property | Description |
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Physical State | Solid |
Solubility | Highly soluble in water due to sulfonate groups |
Stability | Stable under normal laboratory conditions |
Purity | Typically ≥95-99% (depending on manufacturer) |
Appearance | White to off-white powder |
Hydration | Available in anhydrous and hydrate forms |
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate typically follows a multi-step process starting from the parent compound, 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (bathocuproine) .
The general synthetic pathway involves:
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Synthesis of the phenanthroline core structure using O-phenylenediamine and a mixed-shrinking agent composed of hydrochloric acid and organic acids
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Addition of methyl and phenyl substituents at their respective positions
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Sulfonation of positions 3 and 8 using concentrated sulfuric acid
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Neutralization with sodium hydroxide to form the disodium salt
This process yields high-purity product with minimal side products, making it suitable for research and industrial applications requiring high-quality material .
Industrial Production
In industrial settings, the production is optimized with careful control of reaction parameters including:
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Temperature regulation during the sulfonation process
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Precise concentration of sulfuric acid
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Controlled reaction times
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Purification processes to remove unreacted starting materials and by-products
The precise positioning of the sulfonate groups at positions 3 and 8 is critical for maintaining the compound's chelating properties while enhancing its water solubility for various applications .
Mechanism of Action
Electron Transport Properties
Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate functions prominently as an electron transport and hole blocking material in optoelectronic applications. The mechanism involves:
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Accepting electrons from donor materials in the device architecture
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Facilitating their transport through the compound's molecular structure
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Preventing the passage of holes (positive charges) through the layer
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Enhancing the efficiency of charge separation and recombination processes
These properties make it valuable in organic light-emitting diodes (OLEDs), where efficient electron transport is critical for device performance and longevity.
Metal Chelation Mechanism
The compound exhibits strong chelating properties, particularly toward copper ions, through:
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Coordination via the nitrogen atoms in the phenanthroline structure
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Formation of stable complexes with specific metal ions
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Generation of colorimetric or fluorescent responses upon metal binding
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Selectivity for certain metals over others based on ionic radius and charge
This chelation mechanism underlies its applications in analytical chemistry for the detection and quantification of metal ions, especially copper, with high sensitivity and selectivity .
Radical-Mediated Reactions
Research has demonstrated that phenanthroline derivatives, including Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate, can participate in radical-triggered processes:
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The compound can facilitate the generation of free radicals through electron transfer reactions
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It may undergo oxidation to form radical cations
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The C5=C6 bond in the phenanthroline structure serves as a reactive site for radical attacks
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These processes can lead to enhanced chemiluminescence when combined with appropriate reaction systems
Studies have shown that electron-withdrawing substituents on the phenanthroline structure can boost chemiluminescence signals, indicating negative charge buildup in the rate-determining step of these reactions .
Applications
Metal Ion Detection
One of the primary applications of Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate is in the detection of metal ions, particularly copper:
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The compound forms stable complexes with copper ions, allowing for sensitive detection
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Detection limits as low as 0.5 μg/L with linear response up to 100 μg/L have been reported
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Applications include environmental monitoring, water quality assessment, and industrial process control
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The water solubility imparted by the sulfonate groups makes this compound particularly suitable for aqueous sample analysis
Spectrophotometric Applications
The compound serves as a valuable spectrophotometric reagent in various analytical procedures:
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Used for quantitative determination of metal ions in environmental samples
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Applied in clinical analyses for measuring copper levels in biological fluids
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Employed in quality control processes for industrial materials
Antimicrobial Activity
Research has revealed significant antimicrobial potential of Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate:
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Activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA)
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Minimum inhibitory concentration (MIC) values against MRSA reported in the range of 15.6 to 62.5 μg/mL
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Potential applications in developing new antimicrobial agents
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Possible mechanisms involving disruption of bacterial cell membranes or metabolic processes
Biochemical Research
The compound finds application in various biochemical research contexts:
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Studies involving metal ion transport and chelation in biological systems
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Investigation of electron transfer processes in biomolecules
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Examination of protein-metal interactions
Optoelectronics
The unique electronic properties of Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate make it valuable in optoelectronic applications:
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Serves as an electron transport and hole blocking material in organic light-emitting diodes (OLEDs)
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Enhances device efficiency by facilitating proper charge distribution
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Contributes to improved device lifespans by preventing degradation mechanisms
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Enables the development of more energy-efficient display and lighting technologies
Research Findings
Chemiluminescence Studies
Recent investigations have uncovered interesting relationships between phenanthroline derivatives and chemiluminescence reactions:
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Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate can enhance the weak chemiluminescence of periodate-peroxide systems
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The mechanism involves free radical generation followed by oxygen atom transfer
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Electron-withdrawing substituents on the phenanthroline structure boost chemiluminescence signals
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Substitutions at the C5=C6 position block reactivity and reduce chemiluminescence
These findings open new possibilities for developing sensitive analytical methods based on chemiluminescence enhancement.
Structure-Activity Relationships
Research has established important correlations between structural features and functional properties:
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The correlation between protonation constants (pKa values) and reaction rates follows a linear relationship for most phenanthroline derivatives
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2,9-dimethyl-1,10-phenanthroline exhibits slower than expected reaction rates, indicating steric effects
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Electron-withdrawing substituents influence electronic distribution and reactivity patterns
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The positioning of sulfonate groups affects water solubility while maintaining chelating properties
These structure-activity relationships provide valuable insights for designing new derivatives with optimized properties for specific applications.
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